molecular formula C38H52N4Na2O10S3 B15136618 Trisulfo-Cy3 amine (disodium)

Trisulfo-Cy3 amine (disodium)

Cat. No.: B15136618
M. Wt: 867.0 g/mol
InChI Key: HCHYMTGLKRSLLE-UHFFFAOYSA-L
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Description

Trisulfo-Cy3 amine (disodium) is a fluorescent dye derivative of Cyanine 3 (Cy3), bearing an amine group in the disodium salt form. This compound is known for its fluorescence spectrum, which typically ranges from green to orange wavelengths. The amine functionality of Trisulfo-Cy3 amine allows it to react with carboxyl groups, forming covalent bonds. This property makes it particularly useful in biological applications, where it can bind to proteins and antibodies to track their location and dynamic changes in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisulfo-Cy3 amine (disodium) involves the derivatization of Cyanine 3 (Cy3) to introduce an amine group in the disodium salt form. The process typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of Trisulfo-Cy3 amine (disodium) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification. The use of high-throughput screening methods ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Trisulfo-Cy3 amine (disodium) primarily undergoes substitution reactions due to the presence of the amine group. The amine functionality can react with carboxyl groups to form stable amide bonds. This reaction is commonly used in bioconjugation techniques to attach the dye to biomolecules such as proteins and antibodies .

Common Reagents and Conditions

Major Products

The major products of these reactions are conjugates of Trisulfo-Cy3 amine (disodium) with biomolecules, such as protein-dye conjugates and antibody-dye conjugates. These conjugates retain the fluorescent properties of the dye, making them useful for various imaging and analytical applications .

Scientific Research Applications

Trisulfo-Cy3 amine (disodium) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of Trisulfo-Cy3 amine (disodium) involves its ability to form covalent bonds with carboxyl groups on biomolecules. This covalent attachment allows the dye to remain stably bound to the target molecule, enabling its visualization and tracking. The fluorescence properties of the dye are retained upon conjugation, allowing for the detection of the labeled biomolecules using fluorescence-based techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trisulfo-Cy3 amine (disodium) is unique due to its specific sulfonation pattern, which enhances its water solubility and biocompatibility. This makes it particularly suitable for biological applications where aqueous environments are common. Additionally, its ability to form stable covalent bonds with carboxyl groups on biomolecules sets it apart from other fluorescent dyes .

Properties

Molecular Formula

C38H52N4Na2O10S3

Molecular Weight

867.0 g/mol

IUPAC Name

disodium;(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C38H54N4O10S3.2Na/c1-37(2)30-26-28(54(47,48)49)17-19-32(30)41(23-11-7-8-16-36(43)40-22-10-6-5-9-21-39)34(37)14-12-15-35-38(3,4)31-27-29(55(50,51)52)18-20-33(31)42(35)24-13-25-53(44,45)46;;/h12,14-15,17-20,26-27H,5-11,13,16,21-25,39H2,1-4H3,(H3-,40,43,44,45,46,47,48,49,50,51,52);;/q;2*+1/p-2

InChI Key

HCHYMTGLKRSLLE-UHFFFAOYSA-L

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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